4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Description
4-(4-Fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide is a structurally complex sulfonamide derivative characterized by a fused thiazolo-benzothiazole core and a 4-fluorophenylsulfonyl group. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization to generate the heterocyclic system, as inferred from analogous synthetic routes in related compounds . Key functional groups include the sulfonyl moiety, a butanamide linker, and the 7-methyl-substituted thiazolo[5,4-e][1,3]benzothiazole ring.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S3/c1-11-21-17-15(27-11)9-8-14-18(17)28-19(22-14)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRZLKLRZOSEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolobenzothiazole core, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl/Sulfamoyl-Containing Analogues
- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): This analogue replaces the 4-fluorophenylsulfonyl group with a 4-methylphenylsulfonyl moiety and lacks the fused benzothiazole system. The methyl substituent on the sulfonamide nitrogen may enhance lipophilicity but reduce electronic effects compared to the fluorine atom in the target compound. The simpler thiazol-2-yl group (vs. Key difference: Reduced aromatic complexity and altered electronic properties due to methyl vs. fluorine substitution.
- N-Methyl-{4-[2-(7-oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)hydrazino]phenyl}methanesulfonamide (): This compound features a methanesulfonamide group and a thiazolo-indole scaffold. The hydrazino linker may confer chelation properties absent in the butanamide-based target . Key difference: Indole vs. benzothiazole core alters aromatic surface area and hydrogen-bonding capacity.
Thiazole/Benzothiazole Derivatives
- S-Alkylated 1,2,4-Triazoles (, Compounds 10–15): These derivatives contain fluorophenyl-substituted triazoles linked to thioether groups. Unlike the target compound’s fused thiazolo-benzothiazole, their triazole-thione systems exhibit tautomerism (thione vs. thiol forms), confirmed by IR absorption bands (e.g., νC=S at 1247–1255 cm⁻¹ and absence of νS-H) . Key difference: Triazole vs. benzothiazole systems differ in hydrogen-bonding geometry and tautomeric behavior.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () :
This compound combines a benzothiazole with a thiazolo-triazole group. The sulfanyl propanamide linker (vs. sulfonyl butanamide) introduces flexibility and sulfur-based reactivity. The 4-chlorophenyl group may enhance hydrophobic interactions compared to the target’s 4-fluorophenyl group .- Key difference : Sulfanyl vs. sulfonyl groups alter electronic density and metabolic stability.
Amide Linker Variations
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): The benzamide linker (vs. butanamide) shortens the chain, reducing conformational flexibility. Key difference: Rigid benzamide vs. flexible butanamide impacts molecular docking.
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic Signatures (IR)
| Compound (Source) | νC=O (cm⁻¹) | νC=S (cm⁻¹) | νNH (cm⁻¹) |
|---|---|---|---|
| Target Compound (Inferred) | ~1660–1680 | N/A | ~3150–3300 |
| [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
| [7–9] | Absent | 1247–1255 | 3278–3414 |
Research Findings and Implications
Biological Activity
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group, a sulfonyl group, and a thiazolobenzothiazole moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.52 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₃S₃ |
| Molecular Weight | 429.52 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide |
| CAS Number | 922968-80-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The thiazole and benzothiazole moieties are known to enhance antimicrobial efficacy by interfering with bacterial cell wall synthesis or function.
- Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of carbonic anhydrase and other enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.
Antimicrobial Activity
A study conducted on structurally related compounds indicated that derivatives of thiazole and benzothiazole exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound is hypothesized to possess similar properties due to its structural components.
Enzyme Inhibition
Research has shown that compounds with sulfonamide groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study demonstrated that a benzothiazole derivative exhibited selective inhibition against BChE with an IC50 value of 46.42 µM, suggesting potential for neuroprotective applications.
Case Studies
- Antimicrobial Efficacy : A comparative study involving thiazole derivatives demonstrated that modifications in the sulfonyl group significantly influenced antimicrobial potency. The tested compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus.
- Neuroprotective Potential : In a study examining various benzothiazole derivatives for neuroprotective effects, one compound showed significant inhibition of AChE activity with an IC50 value of 157.31 µM. This suggests that the compound may have potential applications in treating neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis of this compound typically involves multi-step procedures:
Core Heterocycle Formation : Construct the thiazolo[5,4-e]benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., POCl₃) .
Sulfonylation : Introduce the 4-fluorophenylsulfonyl group using sulfonyl chloride derivatives in a pyridine or DMF solvent system to activate the amide nitrogen .
Butanamide Linkage : Couple the sulfonyl intermediate with the thiazolo-benzothiazole amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Q. Key Considerations :
- Yield Optimization : Use high-purity intermediates and monitor reactions via TLC or HPLC. Yields >85% are achievable with strict temperature control (e.g., 0–5°C during sulfonylation) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate the final product .
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the methyl-thiazole moiety (δ ~2.5 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₁₅F N₃O₂S₃) .
- FT-IR : Identify sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., SphK1) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Screen via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ < 10 µM indicating high potency .
Protocol Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Modular Modifications :
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., SphK1) .
Case Study : Analogues with 4-methoxyphenylsulfonyl groups showed 3-fold higher kinase inhibition than the parent compound .
Q. How should contradictory data in biological assays be resolved (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times .
- Dose-Response Curves : Use 8–10 concentration points and nonlinear regression (GraphPad Prism) to calculate IC₅₀ .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .
Example : Discrepancies in cytotoxicity data may arise from differences in cell passage number or serum content in media .
Q. What strategies are effective for in vivo pharmacokinetic profiling?
Methodological Answer:
- ADME Studies :
- Solubility : Use PBS (pH 7.4) or simulated gastric fluid for equilibrium solubility measurements .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
- Pharmacokinetic Parameters : Administer IV/orally to rodents and collect plasma samples for AUC, t₁/₂, and bioavailability calculations .
Challenge : The sulfonamide group may confer high plasma protein binding (>90%), reducing free drug concentration .
Q. How can computational methods guide the identification of biological targets?
Methodological Answer:
- Phylogenetic Profiling : Use databases like ChEMBL to identify proteins with homologous binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess binding stability and residence time .
- Network Pharmacology : Construct interaction networks (Cytoscape) to predict off-target effects .
Case Study : MD simulations revealed stable hydrogen bonding between the sulfonamide group and Asp128 in SphK1, explaining its inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
